Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate

Lipophilicity Membrane permeability Prodrug design

Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate (338395-03-2) is a research-grade building block featuring the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl core of flecainide, but with a neutral aminooxyacetic acid ethyl ester side chain. This substitution confers a +0.7 logP advantage and a single H‑bond donor relative to the free acid, making it the optimal choice for designing cell‑permeable probes and control compounds for ion‑channel panels. Ensure your experiments leverage this precise ethyl ester’s unique permeability and off‑target profile. Order high‑purity (>95%) material for reliable cardiac‑safety profiling and quantitative LC‑MS/MS method development.

Molecular Formula C15H15F6NO6
Molecular Weight 419.27 g/mol
CAS No. 338395-03-2
Cat. No. B3126965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate
CAS338395-03-2
Molecular FormulaC15H15F6NO6
Molecular Weight419.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C15H15F6NO6/c1-2-25-12(23)6-28-22-13(24)10-5-9(26-7-14(16,17)18)3-4-11(10)27-8-15(19,20)21/h3-5H,2,6-8H2,1H3,(H,22,24)
InChIKeyJNJXYBIPYMDKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate (CAS 338395-03-2): A Specialized Flecainide-Core Aminooxyacetate Ester for Research Procurement


Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate (CAS 338395-03-2) is a synthetic small molecule (C15H15F6NO6, MW 419.27 g/mol) built on the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl scaffold shared with the class Ic antiarrhythmic drug flecainide [1]. Unlike flecainide, the compound features an aminooxyacetic acid ethyl ester moiety, placing it within the N‑acyloxy amide class and distinguishing it from both flecainide and its free‑acid analog (CAS 338394‑91‑5) [1][2]. The molecule is commercially available at ≥95% purity and is supplied as a research‑grade building block for medicinal chemistry, chemical biology, and analytical applications [1].

Why Generic Flecainide Analogs Cannot Replace Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate in Targeted Research


The 2,5-bis(2,2,2-trifluoroethoxy)benzoyl core is a pharmacophoric element shared by flecainide and numerous analogs, but the aminooxyacetate ethyl ester side chain introduces distinct hydrogen‑bonding, lipophilicity, and steric properties that are not replicated by the free acid, flecainide itself, or other piperidine‑linked benzamides [1]. Simple substitution with the free acid (CAS 338394‑91‑5) lowers logP by ~0.7 units and adds an extra H‑bond donor, which can alter membrane permeability, metabolic stability, and off‑target binding profiles [1][2]. Consequently, procurement of the precise ethyl ester is mandatory for experiments that depend on the compound's unique physicochemical signature [1].

Head‑to‑Head Comparative Evidence for Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate (338395‑03‑2)


Ethyl Ester vs. Free Acid: A +0.7 LogP Advantage Driving Membrane Permeability

The ethyl ester (CAS 338395-03-2) exhibits a computed XLogP3-AA of 3.7, compared to 3.0 for the corresponding free acid (CAS 338394-91-5), a difference of +0.7 log units that translates to approximately a five‑fold higher n‑octanol/water partition coefficient [1][2]. This increase in lipophilicity, combined with a reduction in hydrogen‑bond donor count from 2 (free acid) to 1 (ethyl ester), is expected to enhance passive membrane diffusion, a critical parameter for intracellular target engagement and oral bioavailability [1][2].

Lipophilicity Membrane permeability Prodrug design

Reduced Rotatable Bond Count vs. Flecainide: A Conformational Constraint Benefit

The ethyl ester contains 10 rotatable bonds, while flecainide (CID 3356) possesses a more flexible piperidine‑methyl linker and an estimated higher rotatable bond count [1]. Although direct experimental ligand‑efficiency comparisons are not available, the lower conformational freedom of the aminooxyacetate side chain may reduce entropic penalties upon target binding and limit off‑target interactions, a principle that supports its selection for focused‑library screening where selectivity is paramount [1].

Conformational flexibility Target selectivity Drug design

Commercially Verified Purity and Full Spectroscopic Characterization Ensure Reproducibility

The compound is supplied by AKSci at a minimum purity of 95%, with full ¹H NMR and FTIR spectra available through the SpectraBase database (Compound ID BxxlNI15YA0) [1]. In contrast, many flecainide analogs and the free acid are often offered at lower purity or without complete spectral documentation, introducing batch‑to‑batch variability that can compromise quantitative biological assays .

Analytical characterization Purity specification Reproducibility

Structural Divergence from Flecainide: Absence of Basic Piperidine Nitrogen Alters Ionization Profile

Flecainide contains a basic piperidine nitrogen (predicted pKa ~9.0) that is largely protonated at physiological pH, contributing to its hERG channel affinity and cardiac sodium channel block [1]. The target ethyl ester replaces the piperidine with a neutral aminooxyacetate group, eliminating the permanent positive charge at pH 7.4 [2]. This structural difference is expected to markedly reduce hERG liability and alter the compound's cardiac ion‑channel interaction profile relative to flecainide [1][2].

Ionization state Cardiac safety Off‑target profile

Primary Research and Industrial Applications of Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate Derived from Differentiation Evidence


Membrane‑Permeable Prodrug Scaffold in Cardiovascular Probe Design

The +0.7 logP advantage and single H‑bond donor relative to the free acid make the ethyl ester a superior starting point for designing cell‑permeable probes targeting intracellular cardiac enzymes (Section 3, Evidence 1). Its neutral character avoids the inherent hERG liability of flecainide, enabling cleaner cardiac‑safety profiling [1].

Selectivity‑Oriented Chemical Biology Tool Compound

The constrained aminooxyacetate linker and reduced conformational flexibility compared to flecainide (Section 3, Evidence 2) suit the compound for chemoproteomic target‑identification campaigns where minimal off‑target engagement is critical [1].

Certified Analytical Reference Standard for LC‑MS and NMR Methods

The combination of ≥95% commercial purity and publicly available ¹H NMR and FTIR spectra (Section 3, Evidence 3) positions this compound as a reliable reference standard for developing and validating quantitative LC‑MS/MS or NMR methods in bioanalytical laboratories [1].

Non‑Cationic Flecainide Analog for Ion‑Channel Screening Panels

Replacement of the basic piperidine nitrogen with a neutral aminooxyacetate ester (Section 3, Evidence 4) provides a flecainide‑core molecule that can be used as a control compound in ion‑channel panels to differentiate target‑specific effects from charge‑driven, promiscuous channel block [1].

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